molecular formula C7H4FNO2S B2908768 3-Cyanobenzene-1-sulfonyl fluoride CAS No. 402-27-7

3-Cyanobenzene-1-sulfonyl fluoride

Cat. No.: B2908768
CAS No.: 402-27-7
M. Wt: 185.17
InChI Key: XHDHNTIGKYTAGT-UHFFFAOYSA-N
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Description

3-Cyanobenzene-1-sulfonyl fluoride is a specialized aromatic sulfonyl fluoride derivative characterized by a sulfonyl fluoride group (-SO₂F) and a cyano (-CN) substituent at the meta position on the benzene ring. These compounds are utilized in pharmaceuticals, including antiplatelet agents, agricultural germicides, and bioactive molecules . Sulfonyl fluorides, in general, are valued for their stability and electrophilic reactivity, making them useful in chemical biology and covalent inhibitor design.

Properties

IUPAC Name

3-cyanobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDHNTIGKYTAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-27-7
Record name 402-27-7
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Mechanism of Action

Biological Activity

3-Cyanobenzene-1-sulfonyl fluoride (commonly referred to as sulfonyl fluoride) is an organic compound with significant biological activity, primarily attributed to its reactive sulfonyl fluoride group. This reactivity enables the compound to form covalent bonds with nucleophilic sites in biological molecules, making it a valuable tool in biochemical research and drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

The molecular formula for this compound is C7H6FNO2S, with a molecular weight of 189.19 g/mol. The compound features a sulfonyl fluoride group that exhibits electrophilic behavior, allowing it to interact with nucleophilic amino acid residues in proteins, particularly serine and cysteine residues. This interaction often leads to irreversible inhibition of enzyme activity, which is a key mechanism for its biological effects.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC7H6FNO2S
Molecular Weight189.19 g/mol
IUPAC Name3-Cyanobenzenesulfonyl fluoride
Mechanism of ActionCovalent modification of serine/cysteine residues

Biological Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it has shown effectiveness against fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain management and other conditions.

Case Study: Inhibition of FAAH
In a study examining the structure-activity relationship (SAR) of sulfonyl fluorides as FAAH inhibitors, it was found that modifications to the phenyl ring significantly affected inhibitory potency. For instance, compounds with bulky substituents on the phenyl ring demonstrated enhanced inhibition compared to simpler analogs. The most potent inhibitors exhibited IC50 values in the low nanomolar range (37-50 nM) .

Research Findings

Recent research has focused on the development of sulfonyl fluorides as chemical probes for studying protein interactions and enzyme mechanisms. A study highlighted the use of a library of structurally diverse sulfonyl fluorides to identify their targets within Trypanosoma brucei, the causative agent of sleeping sickness. The findings suggested that these compounds could covalently modify multiple protein targets, indicating their potential as therapeutic agents against parasitic infections .

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved Effect
Enzyme InhibitionFatty Acid Amide HydrolaseIncreased endocannabinoid levels
Protein ModificationSerine HydrolasesIrreversible inhibition
Anti-parasitic ActivityTrypanosoma bruceiCovalent modification of protein targets

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Data
3-Cyanobenzene-1-sulfonyl chloride 56542-67-7 C₇H₄ClNO₂S 201.63 -CN (meta), -SO₂Cl Purity: 97% (commercial grade)
3-Fluorobenzene-1-sulfonyl chloride 701-27-9 C₆H₄ClFO₂S 194.60 -F (meta), -SO₂Cl Amber glass packaging
3-Chloro-4-fluorobenzenesulfonyl chloride N/A C₆H₃Cl₂FO₂S 229.06 -Cl (meta), -F (para), -SO₂Cl Supplier: Chemnet
3-Chloro-4-cyanobenzene-1-sulfonyl fluoride 1936318-67-0 C₇H₃ClFNO₂S 219.62 -Cl (meta), -CN (para), -SO₂F Storage: Not specified
3-Bromo-2-cyanobenzene-1-sulfonyl fluoride 1936094-36-8 N/A N/A -Br (meta), -CN (ortho), -SO₂F Supplier: Ambeed, Inc.

Key Observations :

  • Electron-withdrawing groups: The cyano group (-CN) enhances electrophilicity at the sulfonyl center compared to halogens (-F, -Cl, -Br). This increases reactivity toward nucleophiles, critical in forming sulfonamides or sulfonate esters .
  • Molecular weight: Fluorides (e.g., 219.62 g/mol for 3-chloro-4-cyanobenzene-1-sulfonyl fluoride) are generally lighter than chlorides due to fluorine’s lower atomic mass.
  • Positional effects: Substituent positions (ortho, meta, para) influence steric and electronic properties. For example, para-cyano groups may enhance solubility in polar solvents compared to meta-substituted analogs.

Research and Industrial Relevance

  • Pharmaceutical synthesis: The chloride analog (3-cyanobenzene-1-sulfonyl chloride) is pivotal in creating sulfonamide-based drugs .
  • Chemical biology : Sulfonyl fluorides are emerging as "click chemistry" reagents due to their selective reactivity with thiols or amines under mild conditions .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-cyanobenzene-1-sulfonyl fluoride, and how are reaction conditions optimized?

Answer:
The synthesis of this compound typically involves sequential functionalization of the benzene ring. A common strategy includes:

Sulfonation and Fluorination: Introduce the sulfonyl fluoride group via chlorosulfonation followed by fluoride substitution (e.g., using KF or NH4F in polar aprotic solvents like DMF) .

Cyanation: Introduce the cyano group via nitration followed by reduction and diazotization-cyanation, or direct substitution using CuCN under Ullmann conditions .
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions.
  • Use anhydrous conditions for fluoride substitution to prevent hydrolysis.
  • Control temperature (e.g., 0–5°C for diazotization) to minimize decomposition.

Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Answer:
Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as distinct multiplets (δ 7.5–8.5 ppm). The cyano group’s electron-withdrawing effect deshields adjacent protons .
    • ¹⁹F NMR: Single peak near δ -40 to -50 ppm for the sulfonyl fluoride group .
  • IR Spectroscopy: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~2230 cm⁻¹ (C≡N stretch) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The cyano group at the meta position enhances electrophilicity of the sulfonyl fluoride via resonance and inductive effects, facilitating nucleophilic attack at the sulfur center. This reactivity is exploited in:

  • Proteomics: Covalent binding to serine residues in enzymes (e.g., serine hydrolases) for activity-based protein profiling (ABPP) .
  • Cross-Coupling Reactions: Participation in Suzuki-Miyaura couplings when paired with boronic acids, enabled by the electron-deficient aromatic ring .
    Methodological Note: Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates with nucleophiles like amines or thiols .

Advanced: How can researchers address contradictions in reported stability data for sulfonyl fluorides under aqueous conditions?

Answer:
Discrepancies arise from varying pH, temperature, and solvent systems. To resolve:

Controlled Stability Assays:

  • Perform accelerated degradation studies at pH 2–12 (37°C) with HPLC monitoring.
  • Use deuterated solvents (D₂O) for ¹⁹F NMR to track hydrolysis in real time .

Computational Modeling: DFT calculations predict hydrolysis pathways and transition states, explaining pH-dependent stability .
Example: this compound shows greater stability in acidic conditions (t₁/₂ > 24 h at pH 5) versus rapid hydrolysis at pH >10 .

Advanced: What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

Answer:
Common side reactions include hydrolysis of the sulfonyl fluoride or undesired cyano group reactivity. Mitigation approaches:

  • Protecting Groups: Temporarily protect the cyano group as a thiocyanate (reversible with H₂O₂) during sulfonyl fluoride activation .
  • Sequential Reaction Design: Prioritize sulfonyl fluoride reactions (e.g., amidation) before cyano-involved steps (e.g., reduction to amines) .
  • Solvent Selection: Use non-nucleophilic solvents (e.g., THF, DCM) to suppress hydrolysis .

Advanced: How is this compound applied in studying enzyme inhibition mechanisms?

Answer:
The compound acts as an irreversible inhibitor for enzymes with nucleophilic active sites:

Mechanistic Studies:

  • Incubate the enzyme with the inhibitor and monitor activity loss over time.
  • Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme adducts .

Kinetic Analysis: Determine inhibition constants (Kᵢ, kᵢₙₐcₜ) via progress curve analysis or jump dilution assays .
Case Study: Derivatives inhibit carbonic anhydrase by covalent modification of zinc-bound hydroxide ions, validated by isothermal titration calorimetry (ITC) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential release of toxic HF or HCN vapors during hydrolysis .
  • Spill Management: Neutralize with calcium carbonate or sodium bicarbonate before disposal .

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